molecular formula C26H27FN2O3 B248508 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE

Cat. No.: B248508
M. Wt: 434.5 g/mol
InChI Key: HAEKPODVRMYRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy and methoxy group attached to a benzyl piperazine, along with a fluorophenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which can be synthesized via the Vilsmeier-Haack reaction. This involves reacting 4-benzyloxy-3-methoxyphenol with N,N-dimethylformamide and phosphorus oxychloride, followed by hydrolysis and oxidation .

The next step involves the formation of the piperazine derivative. This can be achieved by reacting the aldehyde with piperazine under appropriate conditions to form the desired piperazine derivative. Finally, the fluorophenyl methanone moiety is introduced through a coupling reaction, typically using a suitable fluorophenyl reagent and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27FN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

HAEKPODVRMYRLL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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